1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide is a complex organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a pyridinium ion, an ethyl group, and a methoxyphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with 4-aminopyridine to form an imine intermediate. This intermediate is then reacted with ethyl iodide to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. Additionally, the pyridinium ion can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-{(E)-[(4-hydroxyphenyl)imino]methyl}pyridin-1-ium iodide
- 1-Ethyl-4-{(E)-[(4-chlorophenyl)imino]methyl}pyridin-1-ium iodide
- 1-Ethyl-4-{(E)-[(4-nitrophenyl)imino]methyl}pyridin-1-ium iodide
Uniqueness
1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
139958-75-1 |
---|---|
Molecular Formula |
C15H17IN2O |
Molecular Weight |
368.21 g/mol |
IUPAC Name |
1-(1-ethylpyridin-1-ium-4-yl)-N-(4-methoxyphenyl)methanimine;iodide |
InChI |
InChI=1S/C15H17N2O.HI/c1-3-17-10-8-13(9-11-17)12-16-14-4-6-15(18-2)7-5-14;/h4-12H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MYVIPUJPOQCXIT-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.